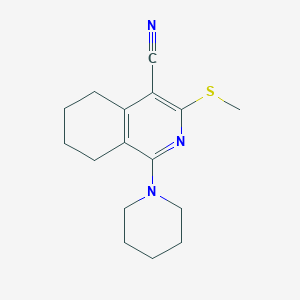

![molecular formula C12H16N4O B5509446 3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the oxadiazole and pyridazine families often involves multistep chemical reactions. For instance, compounds with 1,2,4-oxadiazole cores can be synthesized through reactions involving specific precursors like hydrazides and carbohydrazides with appropriate cyclizing agents, demonstrating the versatility and reactivity of these frameworks (Chau, Malanda, & Milcent, 1997).

Molecular Structure Analysis

Molecular structure analysis of compounds within this chemical family often reveals intricate hydrogen bonding and molecular packing in their crystal structures. The presence of intramolecular C—H⋯N and intermolecular N—H⋯O, C—H⋯O hydrogen bonds is common, contributing to the stability and conformational dynamics of these molecules (Wang, Liu, & Yan, 2006).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole and pyridazine derivatives are diverse, including cyclization reactions to form new rings and substitution reactions that modify the core structure. These reactions are instrumental in synthesizing novel compounds with potential biological activity (Matsumoto et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. For example, the crystal and molecular structures of related compounds indicate that these molecules can exhibit different polymorphic forms, affecting their physical properties and stability (Shishkina et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to exploring the applications of these compounds. Studies on similar compounds have shown activities ranging from fungicidal to antimicrobial, highlighting the potential utility of these chemical frameworks in developing new therapeutics (Zou, Lai, Jin, & Zhang, 2002).

Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

Compounds related to 3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine, particularly those incorporating the 1,3,4-oxadiazole moiety, have been explored for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives have shown significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, some of these compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer (Al-Wahaibi et al., 2021).

Fungicidal Activity

The synthesis of novel 1,3,4-oxadiazoles and 1,3,4-thiadiazoles substituted with pyridazinone has been reported to exhibit fungicidal activity. These compounds were tested in vivo against wheat leaf rust, Puccinia recondita, showing promising results. The study utilized three-dimensional quantitative structure-activity relationships (3D-QSAR) to understand the structure-activity relationship of these compounds, confirming a common mode of action for both oxadiazoles and thiadiazoles (Zou et al., 2002).

Antibacterial Activity

Research has also focused on the antibacterial efficacy of 1,3,4-oxadiazole thioether derivatives. These derivatives showed good antibacterial activities against various bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo). Among these, one compound displayed superior inhibitory effect against Xoo, with its activity being significantly better than that of the commercial agent bismerthiazol. This highlights the potential of these derivatives in addressing bacterial resistance and developing new antibacterial agents (Song et al., 2017).

Propriétés

IUPAC Name |

5-(2-methylbutan-2-yl)-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-5-12(3,4)11-13-10(16-17-11)9-7-6-8(2)14-15-9/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQBWXHDSZVEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NC(=NO1)C2=NN=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(1,1-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)